2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Catalog No.
S797065
CAS No.
114084-97-8
M.F
C17H16F3N3
M. Wt
319.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicot...

CAS Number

114084-97-8

Product Name

2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

IUPAC Name

2-(diethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C17H16F3N3

Molecular Weight

319.32 g/mol

InChI

InChI=1S/C17H16F3N3/c1-3-23(4-2)16-13(11-21)14(17(18,19)20)10-15(22-16)12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3

InChI Key

KFYGEAREIUYUMI-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N

Canonical SMILES

CCN(CC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N

2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a derivative of nicotinonitrile characterized by the presence of a diethylamino group and a trifluoromethyl group. Its molecular formula is C17H16F3N, with a molecular weight of approximately 319.32 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions, making it an interesting subject for research in medicinal chemistry .

There is no current information available regarding the specific mechanism of action of DEAPN.

  • The presence of the aromatic rings and nitrile group suggests potential skin irritation and genotoxicity.
  • The trifluoromethyl group might contribute to environmental persistence.

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, which are significant in modifying the compound's functionality.
  • Reduction: The nitrile functional group can be reduced to form amines using reducing agents like lithium aluminum hydride.
  • Oxidation: The diethylamino group may be oxidized under specific conditions, potentially altering its reactivity and biological properties .

Research indicates that 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile exhibits notable biological activity. It has been studied for its potential as an antitumor agent and has shown promise in modulating enzyme activities due to its ability to interact with various biological molecules. The unique structure allows it to influence protein-ligand interactions, which is crucial for drug development .

The synthesis of 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate starting materials that include a phenyl-substituted precursor.
  • Reagents: Common reagents include diethylamine and trifluoroacetic anhydride.
  • Reaction Conditions: The reactions are often conducted in polar aprotic solvents like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
  • Purification: Following synthesis, purification techniques such as column chromatography are employed to isolate the final compound .

The compound has diverse applications across various fields:

  • Pharmaceuticals: It serves as a lead compound for developing new drugs targeting specific diseases due to its biological activity.
  • Chemical Research: It is utilized as a building block in organic synthesis, aiding in the development of more complex molecules.
  • Material Science: Its unique properties make it suitable for use in developing specialty chemicals and materials .

Interaction studies have revealed that 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile can form covalent bonds with thiol groups in proteins. This interaction can significantly alter protein function and modulate various biological pathways. Additionally, the trifluoromethyl group contributes to the compound's ability to penetrate cellular membranes, enhancing its bioavailability and efficacy in biological systems .

Several compounds share structural similarities with 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Mercapto-6-phenyl-4-methylpyridineContains a thiol groupLacks trifluoromethyl group
2-Mercapto-6-phenyl-4-(trifluoromethyl)pyrimidinePyrimidine core instead of nicotinonitrileDifferent biological activity profile
2-Mercapto-6-phenyl-4-(trifluoromethyl)benzothiazoleBenzothiazole coreAlters interaction patterns with biological targets

The presence of the trifluoromethyl group distinguishes 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile from these similar compounds, contributing to its unique chemical reactivity and biological properties .

The compound was first synthesized in the late 20th century as part of efforts to explore fluorinated heterocycles for pharmaceutical applications. Early synthetic routes involved multi-step reactions, such as the amination of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with diethylamine under controlled conditions. Its discovery coincided with advancements in trifluoromethylation techniques, which enabled efficient incorporation of the CF$$_3$$ group into aromatic systems. By the early 2000s, its structural characterization was solidified through NMR and mass spectrometry, as documented in PubChem entries.

Significance in Organic and Heterocyclic Chemistry

The compound’s significance stems from three key features:

  • Electronic Diversity: The diethylamino group enhances nucleophilicity at the pyridine nitrogen, while the trifluoromethyl group stabilizes the ring through inductive effects.
  • Stereoelectronic Tunability: The phenyl group at the 6-position introduces steric bulk, influencing regioselectivity in subsequent reactions.
  • Versatile Reactivity: The nitrile group enables transformations such as hydrolysis to amides or reduction to amines, expanding its utility in heterocyclic synthesis.

These attributes make it a valuable scaffold for constructing kinase inhibitors and TRPV1 antagonists, as demonstrated in recent pharmacological studies.

Classification within Nicotinonitrile Derivatives Family

This compound belongs to the 2-amino-substituted nicotinonitrile subclass, distinguished by its substitution pattern:

PositionSubstituentRole
2DiethylaminoElectron donation, solubility
4TrifluoromethylMetabolic stability, lipophilicity
6PhenylAromatic interactions

Compared to simpler derivatives like 2-aminonicotinonitrile, the trifluoromethyl and phenyl groups enhance its binding affinity to hydrophobic protein pockets.

Overview of Contemporary Research Trends

Recent studies focus on:

  • Drug Discovery: As a precursor to TRPV1 antagonists, with modifications to the diethylamino group improving target selectivity.
  • Catalysis: Serving as a ligand in palladium-catalyzed cross-coupling reactions due to its electron-rich pyridine core.
  • Material Science: Exploring its fluorescence properties for sensor applications, leveraging the CF$$_3$$ group’s electronic effects.

Ongoing research aims to optimize its synthetic accessibility, with microwave-assisted and flow-chemistry methods reducing reaction times.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming pyridine derivatives, where the pyridine ring serves as the parent structure with substituents identified by their positions and chemical nature [1] [2]. The systematic name reflects the compound's structural features: a diethylamino group at position 2, a phenyl group at position 6, a trifluoromethyl group at position 4, and a carbonitrile group at position 3 of the pyridine ring [1].

The molecular formula is C₁₇H₁₆F₃N₃, indicating the presence of seventeen carbon atoms, sixteen hydrogen atoms, three fluorine atoms, and three nitrogen atoms [1] [2]. The systematic naming convention places the carbonitrile functional group as the principal functional group, with the compound being classified as a pyridine-3-carbonitrile derivative [1]. The numbering system for the pyridine ring follows standard International Union of Pure and Applied Chemistry protocols, with the nitrogen atom of the pyridine ring designated as position 1 [1].

Systematic Name ComponentPositionChemical GroupMolecular Contribution
Diethylamino2N(C₂H₅)₂C₄H₁₀N
Carbonitrile3C≡NCN
Trifluoromethyl4CF₃CF₃
Phenyl6C₆H₅C₆H₅
PyridineParent ringC₅H₄NC₅H₄N

Alternative Names and Synonyms

The compound is known by several alternative names and synonyms documented in chemical databases and literature [1] [2]. The most commonly used alternative name is 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile, which represents the traditional naming system using "nicotinonitrile" to denote the pyridine-3-carbonitrile core structure [1] [2]. This naming convention reflects historical terminology where nicotinic acid derivatives were named using the "nicotin-" prefix [1].

Another systematic alternative name is 3-Pyridinecarbonitrile, 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)-, which follows the Chemical Abstracts Service indexing nomenclature [1] [2]. This naming system places the principal functional group (carbonitrile) as a suffix to the parent heterocyclic system (pyridine) [1]. The compound is also referred to by various abbreviated forms in chemical databases, including designations that emphasize specific structural features or functional groups [1] [2].

Alternative Name TypeNameSource/Usage
Traditional Name2-(diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrileChemical databases [1] [2]
Chemical Abstracts Service Index Name3-Pyridinecarbonitrile, 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)-Chemical Abstracts Service indexing [1] [2]
Systematic Alternative2-(diethylamino)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrileLiterature references [1]

Registry Numbers and Database Identifiers

The compound possesses several unique registry numbers and database identifiers that facilitate its identification across different chemical information systems [1] [2] [3]. The Chemical Abstracts Service Registry Number is 114084-97-8, which serves as the primary identifier for this compound in chemical databases and regulatory systems [1] [2] [3]. This registry number was assigned following the compound's first documentation in chemical literature and provides a unique, unambiguous identifier regardless of naming variations [1] [3].

XLogP3

4.3

Wikipedia

4N-332S

Dates

Last modified: 08-15-2023

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